N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide
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Overview
Description
N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide is a compound that features a piperidine ring, which is a six-membered heterocyclic amine. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide typically involves the reaction of a piperidine derivative with a benzamide precursor. One common method includes the use of dichloromethane as a solvent and reagents such as 1-hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride . The reaction is carried out at low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
Piperine: Known for its antioxidant and anticancer properties.
Evodiamine: Exhibits antiproliferative and antimetastatic effects.
Matrine: Used for its anticancer and anti-inflammatory activities
Uniqueness
N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide is unique due to its specific structural features and the combination of functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
65462-74-0 |
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Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
N-(2-oxo-1-piperidin-1-ylbutyl)benzamide |
InChI |
InChI=1S/C16H22N2O2/c1-2-14(19)15(18-11-7-4-8-12-18)17-16(20)13-9-5-3-6-10-13/h3,5-6,9-10,15H,2,4,7-8,11-12H2,1H3,(H,17,20) |
InChI Key |
IPHZXFHDGQSIRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(NC(=O)C1=CC=CC=C1)N2CCCCC2 |
Origin of Product |
United States |
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